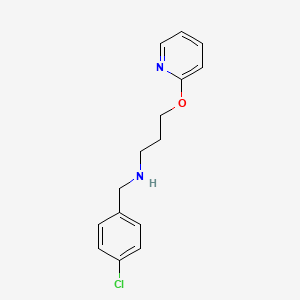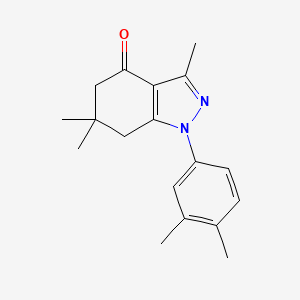
N'-(1-benzylpiperidin-4-ylidene)biphenyl-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with a suitable hydrazide derivative. One common method includes the following steps:
Starting Materials: 1-benzylpiperidin-4-one and a hydrazide derivative.
Reaction Conditions: The reaction is carried out in an ethanol solution, where the hydrazide derivative is added dropwise to the 1-benzylpiperidin-4-one solution.
Crystallization: The mixture is left to react overnight, after which the solvent is evaporated, and the product is crystallized from acetone.
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the biphenyl moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic, particularly in the development of new pain-relief medications with reduced side effects.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may be explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The exact pathways and molecular interactions are still under investigation, but it is thought to influence neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: A similar compound with a simpler structure, lacking the biphenyl moiety.
N-(4-methylbenzoyl)-4-benzylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a novel analgesic with unique pharmacological effects.
Propiedades
Fórmula molecular |
C25H25N3O |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-phenylbenzamide |
InChI |
InChI=1S/C25H25N3O/c29-25(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-26-24-15-17-28(18-16-24)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,27,29) |
Clave InChI |
AYKOBCKXRRRNKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Chlorophenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B12491214.png)
![Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B12491215.png)
![3,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491219.png)
![2-bromo-N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12491226.png)
![1-{2-[(2-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491231.png)




![3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-1-benzothiophene-2-carboxamide](/img/structure/B12491267.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12491273.png)


![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B12491290.png)
